molecular formula C22H22FN3O3 B2905128 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide CAS No. 894003-11-3

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B2905128
CAS No.: 894003-11-3
M. Wt: 395.434
InChI Key: HUTWQKJVIXHZMU-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is an indol-3-yl-oxoacetamide derivative featuring a diethylaminoethyl substituent at the indole N1 position and a 3-fluorophenyl acetamide moiety. Its structure is characterized by two key pharmacophores:

  • Indole core: Modifications at the N1 and C3 positions influence receptor binding and selectivity.
  • Diethylaminoethyl group: Enhances solubility and may contribute to cannabinoid receptor interactions.
  • 3-Fluorophenyl acetamide: Fluorine substitution improves metabolic stability and target affinity.

Biological Activity: Preliminary studies indicate Compound A is a potent and selective cannabinoid receptor type 2 (CB2) ligand with a binding affinity (Ki) of 6.2 nM, as reported in a series of indol-3-yl-oxoacetamides .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTWQKJVIXHZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via alkylation reactions using diethylamine and appropriate alkyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic applications, particularly in the areas of cancer treatment, neuroprotection, and anti-inflammatory effects.

Cancer Treatment

Research indicates that compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide exhibit cytotoxic effects on various cancer cell lines. The mechanisms include:

  • Inhibition of Tumor Growth : Studies have shown that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds targeting the PI3K/Akt/mTOR signaling pathway have demonstrated effectiveness in reducing tumor size in xenograft models .

Neuroprotection

Indole compounds are also being explored for their neuroprotective properties. The mechanisms involved may include:

  • Antioxidant Activity : The compound may reduce oxidative stress within neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that indole derivatives can scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant, particularly in conditions characterized by chronic inflammation:

  • Modulation of Inflammatory Cytokines : Studies indicate that indole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby alleviating symptoms in models of autoimmune diseases.

Case Study 1: Anti-Cancer Activity

A study evaluated the effects of a similar indole derivative on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through annexin V staining and caspase activity assays .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with an indole derivative resulted in a marked decrease in ROS levels and improved cell viability compared to untreated controls. This suggests a protective effect against oxidative damage .

Mechanism of Action

The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: The indole core can interact with various receptors, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Modulation of Signaling Pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Findings from Comparative Studies

CB2 Selectivity vs. Fluorophenyl Position
  • Compound A ’s 3-fluorophenyl group confers higher CB2 selectivity compared to analogues with 4-fluorobenzyl (e.g., N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ). Fluorine’s position and electronic effects likely modulate receptor interaction .
Role of N1 Substituents
  • Diethylaminoethyl (Compound A): Enhances CB2 binding through hydrophobic interactions and basic amine functionality .
  • 4-Chlorobenzyl (D-24851): Shifts activity to microtubule disruption, demonstrating structural flexibility for diverse targets .
  • Adamantylamino (Antiarrhythmic lead): Bulky adamantane improves pharmacokinetics but shifts therapeutic focus to ion channel modulation .
Impact of C3 Modifications
  • 3-Fluorophenyl (Compound A, AGI-5198): Fluorine’s electronegativity enhances binding to enzymes (e.g., IDH1 in AGI-5198 ) or receptors (CB2 in Compound A ).
  • 4-Chlorophenyl (MDM2 inhibitor): Chlorine’s hydrophobic effect stabilizes protein-ligand interactions in anticancer targets .

Structure-Activity Relationship (SAR) Insights

N1 Position: Small alkyl/arylamino groups (e.g., diethylaminoethyl) favor receptor binding (CB2). Bulky substituents (adamantyl, benzyl) redirect activity to non-receptor targets (e.g., microtubules, ion channels).

C3 Position :

  • Electron-withdrawing groups (F, Cl) improve metabolic stability and target affinity.
  • Aromatic substituents (phenyl, biphenyl) enhance π-π stacking in enzyme active sites.

Acetamide Linker :

  • Flexibility and length influence conformational binding to diverse targets (e.g., CB2 vs. MDM2).

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluations, and mechanistic insights of this compound based on diverse research findings.

  • Molecular Formula : C25_{25}H27_{27}N3_{3}O5_{5}
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 893985-43-8

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and certain fungi.

  • Antibacterial Efficacy :
    • The compound demonstrated significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) as low as 1 µg/mL .
    • It was found inactive against Escherichia coli , indicating a selective antibacterial profile.
  • Antifungal Activity :
    • The compound exhibited moderate antifungal activity against Candida albicans , with MIC values ranging from 7.80 to 62.50 µg/mL .
  • Antitubercular Activity :
    • Notably, it inhibited the growth of Mycobacterium tuberculosis at concentrations of 10 µg/mL over a prolonged period, showcasing potential for further development in treating tuberculosis .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of the compound were evaluated against various cancer cell lines, revealing promising results:

  • Cytotoxicity Assays :
    • The compound showed significant cytotoxicity against human cancer cell lines such as HeLa and CEM T-lymphocytes, with IC50_{50} values in the low micromolar range (less than 10 µM) .
    • Specific derivatives exhibited preferential cytotoxicity towards rapidly dividing cells compared to normal fibroblasts, indicating potential selectivity for cancerous cells .
  • Mechanism of Action :
    • Mechanistic studies indicated that the compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle, implicating it as a tubulin polymerization inhibitor similar to colchicine .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueNotes
AntibacterialS. aureus (MRSA)1 µg/mLHighly effective against resistant strains
AntifungalC. albicans7.80 - 62.50 µg/mLModerate activity
AntitubercularM. tuberculosis10 µg/mLInhibitory over extended period
CytotoxicityHeLa<10 µMSelective for cancer cells
CytotoxicityCEM T-lymphocytes<10 µMEffective against T-cell leukemia

Case Studies

Several studies have explored the biological activity of compounds related to or derived from indole structures, including this specific compound:

  • A study reported that similar indole derivatives exhibited significant antibacterial activity against MRSA strains, reinforcing the importance of structural modifications in enhancing efficacy .
  • Another investigation into related compounds demonstrated their ability to inhibit β-lactamase enzymes, suggesting potential for overcoming antibiotic resistance mechanisms .

Q & A

Q. Critical Conditions :

  • Temperature control (<0°C to room temperature) during sensitive steps like amide bond formation.
  • Use of catalysts (e.g., DMAP) to enhance coupling efficiency .

Which analytical techniques are most effective for structural confirmation and purity assessment?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and integration ratios (e.g., distinguishing indole C3 vs. fluorophenyl signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C22H23FN3O3: 420.17 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

What preliminary biological assays are recommended to evaluate its activity?

Q. Basic Research Focus

  • In vitro enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based assays .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays at concentrations 1–100 µM .

How can researchers optimize low yields in the final coupling step?

Advanced Research Focus
Common issues and solutions:

  • Solvent polarity : Switch to DMF for better reagent solubility .
  • Catalyst optimization : Add 4-dimethylaminopyridine (DMAP) to activate carboxyl groups .
  • Reaction time : Extend from 12 to 24 hours under inert atmosphere.
Parameter Standard Condition Optimized Condition
SolventDCMDMF
CatalystEDCEDC + DMAP
Yield45–55%70–80%

How to resolve discrepancies in reported biological activity across studies?

Advanced Research Focus
Contradictions may arise from:

  • Compound stability : Degradation in aqueous buffers (validate via LC-MS before assays) .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Off-target effects : Perform selectivity profiling against related enzymes .

What computational methods predict target binding modes?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize fluorophenyl hydrophobic contacts) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS/AMBER) to assess hydrogen bonding with diethylamino groups .

What strategies improve metabolic stability for in vivo studies?

Q. Advanced Research Focus

  • Prodrug design : Mask the oxoacetamide group with ester prodrugs.
  • Structural analogs : Replace labile groups (e.g., methyl substituents on indole) to reduce CYP450 metabolism .

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